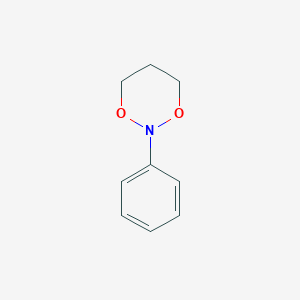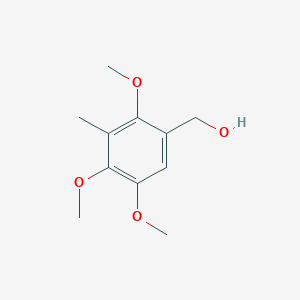![molecular formula C22H17Cl2NO3 B303408 ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, also known as CC-50, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to DNA damage, cell cycle arrest, and ultimately cell death. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to reduced inflammation and immune response. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to have various biochemical and physiological effects in animal models. In cancer-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit angiogenesis, the process of formation of new blood vessels that is essential for tumor growth and metastasis. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, including its synthetic accessibility and relatively low cost compared to other compounds. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further preclinical and clinical studies. However, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate also has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate research. In cancer-related studies, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other anticancer agents. In inflammation-related studies, further studies are needed to determine the mechanism of action of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in reducing inflammation and its potential therapeutic applications in other inflammatory diseases. In neurodegenerative diseases, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other neuroprotective agents. Additionally, further studies are needed to determine the safety and pharmacokinetics of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in humans.
Synthesemethoden
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-6-chlorobenzoic acid in the presence of a catalyst to obtain the desired product. The final step involves esterification of the carboxylic acid group with ethyl alcohol to form ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation-related studies have shown that ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate |
|---|---|
Molekularformel |
C22H17Cl2NO3 |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate |
InChI |
InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)19-18(12-7-9-13(23)10-8-12)16-11-17(24)14-5-3-4-6-15(14)20(16)28-21(19)25/h3-11,18H,2,25H2,1H3 |
InChI-Schlüssel |
HIZMAYWNQKGFSZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)